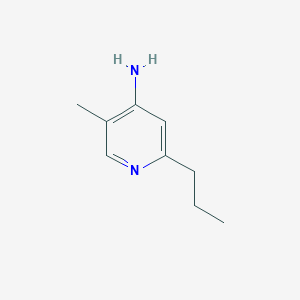

5-Methyl-2-propylpyridin-4-amine

Description

Overview of Pyridine (B92270) Heterocyclic Chemistry and Aminopyridine Frameworks

Pyridine is an aromatic heterocyclic organic compound with the chemical formula C5H5N. numberanalytics.com It is a six-membered ring composed of five carbon atoms and one nitrogen atom. numberanalytics.combritannica.com This structure is similar to benzene, with the key difference being the substitution of a CH group with a nitrogen atom. libretexts.org The nitrogen atom in pyridine is sp2 hybridized, and its lone pair of electrons resides in an sp2 orbital in the plane of the ring, not contributing to the aromatic system. libretexts.orgopenstax.org This electronic configuration imparts pyridine with weak basicity. numberanalytics.com

Aminopyridines are derivatives of pyridine where one or more hydrogen atoms on the pyridine ring are replaced by an amino group (-NH2). rsc.org These compounds are classified based on the position of the amino group on the pyridine ring, existing as 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) isomers. researchgate.net The presence of the amino group significantly influences the electronic properties and reactivity of the pyridine ring. Aminopyridines are extensively utilized in synthetic chemistry, serving as precursors for a wide range of more complex heterocyclic compounds. rsc.orgresearchgate.net Their ability to act as both hydrogen bond donors and acceptors makes them valuable in the design of molecules with specific binding properties. frontiersin.orgnih.gov

The field of heterocyclic chemistry is vast, with pyridine and its derivatives playing a central role. These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The versatility of the pyridine scaffold, combined with the diverse functionalities that can be introduced, such as in aminopyridines, ensures its continued importance in chemical research. rsc.org

Significance of 5-Methyl-2-propylpyridin-4-amine within Contemporary Organic Synthesis

The compound this compound is a specific substituted pyridinamine that holds potential as a building block in organic synthesis. Its structure features a pyridine core with a methyl group at the 5-position, a propyl group at the 2-position, and an amino group at the 4-position. This unique arrangement of substituents can influence its chemical reactivity and physical properties, making it a target for synthetic chemists.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds of interest. For instance, substituted aminopyridines are known to be precursors in the synthesis of more complex heterocyclic systems. nih.gov The synthesis of such compounds often involves multi-step processes, starting from more readily available pyridine derivatives. google.comgoogle.com

The general importance of substituted pyridines in medicinal chemistry and materials science suggests that a compound like this compound could be a valuable intermediate. The development of efficient synthetic routes to such molecules is a key area of research. nih.gov For example, multicomponent reactions (MCRs) are increasingly being explored for the efficient, one-pot synthesis of substituted pyridines, offering advantages in terms of speed and waste reduction. nih.gov

Below is a data table with key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1849208-82-7 bldpharm.com |

| Molecular Formula | C9H14N2 bldpharm.com |

| Molecular Weight | 150.22 g/mol bldpharm.com |

Research Trajectories and Unexplored Dimensions in Pyridinamine Chemistry

The future of pyridinamine chemistry is poised for significant advancements, driven by the continuous demand for novel molecules with tailored properties. A major research trajectory involves the development of more efficient and sustainable synthetic methodologies. This includes the use of catalysis, including photoredox and metal-based systems, to achieve site-selective functionalization of the pyridine ring. nih.gov The design of novel multicomponent reactions for the rapid assembly of complex pyridinamine scaffolds is also a key area of focus. nih.gov

Another dimension of exploration lies in the expansion of the chemical space of pyridinamine derivatives. This involves the synthesis of new analogues with diverse substitution patterns to probe structure-activity relationships in various contexts. For example, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to new applications. nih.gov

Furthermore, there is a growing interest in the application of computational methods to guide the design of new pyridinamine-based compounds. Molecular modeling and quantum chemical calculations can provide insights into the reactivity, stability, and potential biological activity of novel derivatives, thereby accelerating the discovery process.

The exploration of pyridinamine chemistry is far from complete. There remain numerous opportunities to discover new reactions, synthesize novel structures, and uncover unprecedented applications for this versatile class of compounds. The continued investigation into the fundamental chemistry of pyridinamines will undoubtedly lead to significant scientific and technological breakthroughs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-methyl-2-propylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-5-9(10)7(2)6-11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

DOCOWMASZOFWFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=N1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 5 Methyl 2 Propylpyridin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring of 5-Methyl-2-propylpyridin-4-amine is susceptible to both electrophilic and nucleophilic attack, influenced by the electronic effects of its substituents. The amino group at the 4-position and the methyl group at the 5-position are electron-donating, activating the ring towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which can facilitate nucleophilic substitution reactions under certain conditions.

Amination and Alkylation Reactions

Direct amination of the pyridine ring in this compound is not a commonly reported transformation. However, the existing amino group can undergo further alkylation. The treatment of amines with alkyl halides can lead to the formation of more substituted amines. masterorganicchemistry.com This process, however, can be challenging to control, often resulting in a mixture of mono-, di-, and tri-alkylated products, and even quaternary ammonium (B1175870) salts, as the alkylated amine product is often more nucleophilic than the starting material. masterorganicchemistry.com A more controlled approach to achieve selective monoalkylation often involves reductive amination. masterorganicchemistry.com For instance, the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent like 5-ethyl-2-methylpyridine (B142974) borane (B79455) complex (PEMB) can yield the desired alkylated amine. researchgate.net

Halogenation and Nitration Studies

Halogenation of aminopyridines can be achieved using various reagents. The positions of substitution are directed by the activating amino and alkyl groups.

Nitration of pyridine derivatives often requires harsh conditions due to the ring's electron-deficient nature. However, the activating groups in this compound would facilitate this reaction. For a related compound, 2-diethylamino-5-methylpyridine, nitration using a mixture of sulfuric acid and nitric acid (H2SO4/HNO3) successfully yielded 4-nitro-2-diethylamino-5-methylpyridine. researchgate.net This suggests that nitration of this compound would likely occur at the positions ortho or para to the activating amino group, though the existing substitution pattern limits the available positions.

Redox Chemistry of the Aminopyridine Moiety

The aminopyridine core of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidative Transformations and Product Characterization

The oxidation of alkylpyridines can yield a range of products depending on the oxidant and reaction conditions. For example, the oxidation of 2-methyl-5-ethylpyridine over a vanadium oxide modified catalyst can lead to the formation of various products, including pyridine-2-aldehyde and isocinchomeronic acid. researchgate.net The reactivity of the alkyl substituents can be influenced by the presence of other functional groups and the reaction medium. researchgate.net In some cases, oxidative aromatization of related dihydropyrimidine (B8664642) structures has been achieved using reagents like manganese dioxide. researchgate.net

Reductive Modifications of Pyridinamine Functional Groups

The reduction of functional groups on the pyridine ring can lead to valuable synthetic intermediates. For instance, the reduction of a nitro group on a pyridine ring can be a key step in the synthesis of aminopyridines. While direct reduction of the pyridine ring in this compound is not extensively documented, related reductions of other functional groups on similar heterocyclic systems are known. The reductive amination of ketones and aldehydes using amine borane complexes like the 5-ethyl-2-methylpyridine borane complex (PEMB) is an effective method for creating new C-N bonds. researchgate.net This method utilizes the hydrides from the borane complex to reduce the intermediate imine formed from the amine and the carbonyl compound. researchgate.net

Derivatization Reactions at the Amino and Alkyl Substituents

The amino and alkyl groups of this compound offer sites for further chemical modification. The primary amino group can be acylated, sulfonylated, or converted into other nitrogen-containing functionalities. The propyl group, while generally less reactive, could potentially undergo functionalization at the benzylic-like position adjacent to the pyridine ring under specific radical or oxidative conditions.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is readily susceptible to acylation and sulfonylation. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, typically in the presence of a base to neutralize the acid byproduct.

Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an N-aryl amide. Common acylating agents include acid chlorides, acid anhydrides, and esters. The reaction with a highly reactive agent like acetyl chloride proceeds rapidly to yield the corresponding N-(5-methyl-2-propylpyridin-4-yl)acetamide. The reaction generally requires a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.

Sulfonylation: This process installs a sulfonyl group (R-SO2) onto the amino nitrogen, resulting in a sulfonamide. The most common sulfonylation agents are sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). These reactions are also typically carried out in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry. A general method for the O-sulfonylation of alcohols using 4-methylpyridine (B42270) N-oxide as a catalyst offers a mild alternative to traditional methods that require amines. organic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl Chloride | N-(5-methyl-2-propylpyridin-4-yl)acetamide |

| Acylation | Acetic Anhydride | N-(5-methyl-2-propylpyridin-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(5-methyl-2-propylpyridin-4-yl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | N-(5-methyl-2-propylpyridin-4-yl)methanesulfonamide |

Amidation and Ureation Pathways

Amidation: Beyond simple acylation, the amino group can participate in direct amidation reactions with carboxylic acids. These reactions are often challenging and may require catalysts to proceed efficiently. Heterogeneous catalysts, such as Niobium(V) oxide (Nb2O5), have been shown to be effective for the direct amidation of various esters and carboxylic acids with amines under solvent-free conditions. researchgate.net This suggests that this compound could react with a range of carboxylic acids in the presence of such a catalyst to form the corresponding amide. researchgate.net

Ureation: The reaction of the primary amino group with isocyanates or their equivalents leads to the formation of urea (B33335) derivatives. This transformation is typically rapid and high-yielding. For example, reacting this compound with an alkyl or aryl isocyanate (R-N=C=O) would produce the corresponding N-substituted-N'-(5-methyl-2-propylpyridin-4-yl)urea. This pathway is fundamental for creating compounds with potential biological activities, as the urea linkage is a key hydrogen bonding motif.

Table 2: Amidation and Ureation Reaction Examples

| Pathway | Reagent | Product Class |

|---|---|---|

| Amidation | Carboxylic Acid (with catalyst) | N-Aryl Amide |

| Ureation | Alkyl Isocyanate | N-Alkyl-N'-(pyridin-4-yl)urea |

| Ureation | Aryl Isocyanate | N-Aryl-N'-(pyridin-4-yl)urea |

Quaternization Reactions of Pyridine Nitrogen

The lone pair of electrons on the pyridine ring nitrogen atom makes it a target for electrophiles, leading to the formation of quaternary pyridinium (B92312) salts. This reaction, known as quaternization, typically involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The reaction of this compound with an alkylating agent would result in the formation of a 4-amino-1-alkyl-5-methyl-2-propylpyridinium salt. The rate and success of the reaction can depend on the nature of the alkylating agent and the reaction conditions. Studies on similar heterocyclic amines have shown that quaternization can be achieved by heating the amine with the appropriate reagent. mdpi.comnih.gov For instance, reacting the compound with methyl iodide would yield 4-amino-1,5-dimethyl-2-propylpyridinium iodide. These charged molecules often exhibit increased water solubility and unique biological properties compared to the parent amine.

Table 3: Quaternization of this compound

| Alkylating Agent | Product Name |

|---|---|

| Methyl Iodide | 4-amino-1,5-dimethyl-2-propylpyridinium iodide |

| Benzyl Bromide | 4-amino-1-benzyl-5-methyl-2-propylpyridinium bromide |

| Ethyl Bromoacetate | 1-(2-ethoxy-2-oxoethyl)-4-amino-5-methyl-2-propylpyridinium bromide |

Cross-Coupling and Metathesis Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the pyridinamine scaffold.

Palladium-Catalyzed Coupling Reactions for Pyridinamine Functionalization

Palladium catalysts are central to modern organic synthesis, facilitating a wide array of cross-coupling reactions. For a molecule like this compound, palladium catalysis can be envisioned in two primary ways: using the amine as a nucleophile in C-N coupling or by functionalizing a halogenated version of the pyridine ring.

Buchwald-Hartwig Amination: In this reaction, the amino group of this compound can act as the nucleophilic component, coupling with aryl or heteroaryl halides or triflates. This would form a diaryl- or aryl-heteroarylamine, significantly increasing molecular complexity. Efficient methods have been developed for the palladium-catalyzed amination of heterocyclic halides, which are known to be challenging substrates. mit.edu

Suzuki-Miyaura Coupling: To functionalize the pyridine ring itself, a halogenated derivative, such as 2-bromo- or 2-chloro-5-methyl-2-propylpyridin-4-amine, would be required as a starting material. This halide could then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.com This reaction would form a new carbon-carbon bond at the position of the halogen, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.comdntb.gov.ua

Table 4: Potential Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | This compound + Aryl Bromide | N-Aryl-5-methyl-2-propylpyridin-4-amine |

| Suzuki-Miyaura Coupling | Halo-5-methyl-2-propylpyridin-4-amine + Arylboronic Acid | Aryl-substituted this compound |

Other Transition Metal-Mediated Transformations

While palladium is dominant in cross-coupling chemistry, other transition metals can also mediate important transformations.

Copper-Catalyzed Ullmann Condensation: As a classical alternative to palladium-catalyzed amination, the Ullmann condensation uses a copper catalyst to couple the amino group of this compound with an aryl halide. While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable strategy for C-N bond formation.

Niobium-Catalyzed Amidation: As mentioned previously, Lewis acidic metals can catalyze reactions involving the amine group. Niobium(V) oxide (Nb2O5) has been identified as a highly active and reusable heterogeneous catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This approach represents a greener alternative to traditional methods that use stoichiometric activating agents, and it could be applied to the amidation of this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Propylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of 5-Methyl-2-propylpyridin-4-amine can be assembled.

While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as 2-amino-5-methylpyridine (B29535) and 2-propylpyridine. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, combined with the influence of the propyl group and the pyridine (B92270) ring's nitrogen atom, dictate the specific chemical environments of each proton and carbon nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, the methyl group protons, and the amine protons. The two aromatic protons on the pyridine ring (H-3 and H-6) would appear as singlets due to the substitution pattern. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) group adjacent to the methyl, and another triplet for the methylene group attached to the pyridine ring. The methyl group on the ring would appear as a singlet, and the amine protons would likely present as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. Quaternary carbons (C-2, C-4, C-5) are expected to show signals of lower intensity compared to carbons bearing hydrogen atoms. nist.gov The carbons of the propyl and methyl substituents would appear in the upfield, aliphatic region of the spectrum.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| C2 | - | ~158.0 |

| H3 | ~6.40 (s, 1H) | ~108.0 |

| C4 | - | ~149.0 |

| C5 | - | ~118.0 |

| H6 | ~7.80 (s, 1H) | ~147.0 |

| Substituents | ||

| 5-CH₃ | ~2.15 (s, 3H) | ~17.0 |

| 4-NH₂ | ~4.50 (br s, 2H) | - |

| 2-CH₂CH₂CH₃ | ~2.60 (t, 2H) | ~38.0 |

| 2-CH₂CH₂CH₃ | ~1.70 (sext, 2H) | ~23.0 |

| 2-CH₂CH₂CH₃ | ~0.95 (t, 3H) | ~14.0 |

| Note: Predicted values are based on additive models and data from analogous compounds. Solvent: CDCl₃. s=singlet, t=triplet, sext=sextet, br s=broad singlet. |

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. nist.gov For this compound, a key COSY correlation would be observed between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons within the n-propyl group, confirming the structure of this alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wpmucdn.commdpi.com This technique is invaluable for assigning carbon signals based on their known proton attachments. For instance, the aromatic proton signal at ~7.80 ppm would correlate to the carbon signal at ~147.0 ppm, confirming its assignment as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J). wpmucdn.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the 5-CH₃ protons to the C-4, C-5, and C-6 carbons of the pyridine ring, and from the propyl chain's α-methylene protons to the C-2 and C-3 carbons, definitively proving the substitution pattern.

The table below summarizes the expected key 2D NMR correlations.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected Key HMBC Correlations (¹³C) |

| H3 (~6.40 ppm) | H6 (weak, ⁴J) | C2, C4, C5, 2-CH₂ |

| H6 (~7.80 ppm) | H3 (weak, ⁴J) | C2, C4, C5, 5-CH₃ |

| 5-CH₃ (~2.15 ppm) | - | C4, C5, C6 |

| 2-CH₂ (~2.60 ppm) | -CH₂- (~1.70 ppm) | C2, C3, C6 (weak) |

| -CH₂- (~1.70 ppm) | 2-CH₂- (~2.60 ppm), -CH₃ (~0.95 ppm) | C2, 2-CH₂, 2-CH₃ |

| -CH₃ (~0.95 ppm) | -CH₂- (~1.70 ppm) | 2-CH₂, 2-CH₂ |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. rsc.org

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Formula: C₉H₁₄N₂; Molecular Weight: 150.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 150. The most prominent fragmentation pathway is expected to be the benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a stable ion at m/z 121. This is often the base peak in such structures. Further fragmentation could involve the loss of a neutral propene molecule via a McLafferty-type rearrangement.

The table below details the predicted major fragments in the EI-MS spectrum.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 150 | [M]⁺˙ | [C₉H₁₄N₂]⁺˙ | Molecular Ion |

| 135 | [M - CH₃]⁺ | [C₈H₁₁N₂]⁺ | Loss of a methyl radical |

| 121 | [M - CH₂CH₃]⁺ | [C₇H₉N₂]⁺ | Benzylic-type cleavage, likely base peak |

| 107 | [M - C₃H₇]⁺ | [C₆H₇N₂]⁺ | Loss of the propyl radical |

High-Resolution Mass Spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for confirming a compound's elemental composition. ESI typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net By measuring the mass of this ion with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed by comparing the experimental mass to the calculated mass.

| Ion | Calculated Exact Mass | Formula |

| [M+H]⁺ | 151.1230 | [C₉H₁₅N₂]⁺ |

Vibrational Spectroscopy for Molecular Dynamics and Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its functional groups. Based on the analysis of related compounds like 2-amino-5-methylpyridine, the following characteristic bands are expected. chemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H stretching (amine) | 3450 - 3300 | Two bands expected for a primary amine (symmetric and asymmetric) |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring |

| C-H stretching (aliphatic) | 2960 - 2850 | Stretching of C-H bonds in the propyl and methyl groups |

| N-H bending (amine) | 1650 - 1580 | Scissoring vibration of the primary amine |

| C=C and C=N stretching (ring) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| C-H bending (aliphatic) | 1470 - 1370 | Bending vibrations of the alkyl groups |

| C-N stretching | 1350 - 1250 | Stretching of the C-amine and C-ring bonds |

| Note: These are expected ranges and the exact positions can be influenced by the overall molecular structure and sample phase. |

Infrared (IR) Spectroscopy

No specific experimental data for the IR spectroscopy of this compound is available in the public domain.

Raman Spectroscopy

No specific experimental data for the Raman spectroscopy of this compound is available in the public domain.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

No public records of X-ray crystallography studies, solid-state structural analysis, or conformational studies for this compound were found.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the purity assessment and isolation of this compound have not been published in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no available GC-MS data, including retention times or mass fragmentation patterns, for this compound in the searched scientific databases.

Computational and Theoretical Investigations of 5 Methyl 2 Propylpyridin 4 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests a greater propensity for chemical reactions.

For a molecule like 5-Methyl-2-propylpyridin-4-amine, the HOMO is expected to be localized primarily on the aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The LUMO, conversely, is anticipated to be distributed over the pyridine ring, particularly the carbon atoms. This distribution indicates that the aminopyridine moiety is the principal site for electrophilic attack and charge transfer interactions.

Based on calculations for the analogous 2-amino-5-methylpyridine (B29535), the following electronic properties can be inferred and are presented in Table 1. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Aminopyridine

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.84 |

| ELUMO | -0.68 |

| Energy Gap (ΔE) | 5.16 |

Data is based on calculations for 2-amino-5-methylpyridine using the B3LYP/6-311++G(d,p) method and serves as an estimate for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is plotted onto the molecule's surface, with a color scale typically ranging from red (most negative potential) to blue (most positive potential).

For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) localized around the nitrogen atom of the pyridine ring and the exocyclic amino group, owing to the high electronegativity and lone pairs of electrons on these atoms. These regions represent the most likely sites for electrophilic attack and protonation. Conversely, the hydrogen atoms of the amino group and the alkyl substituents would exhibit a positive potential (blue regions), indicating them as sites susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual guide to the molecule's reactive sites.

Dipole Moment and Electronegativity Calculations

Electronegativity (χ) is a chemical property that describes the tendency of an atom to attract a shared pair of electrons towards itself. On a molecular level, it can be estimated from the HOMO and LUMO energies. A higher electronegativity value indicates a greater ability to attract electrons.

Table 2 presents the calculated dipole moment for a similar aminopyridine compound, which provides an approximation for this compound.

Table 2: Calculated Dipole Moment and Estimated Global Reactivity Descriptors

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 2.15 D |

| Electronegativity (χ) | 3.26 eV |

| Chemical Hardness (η) | 2.58 eV |

| Chemical Softness (S) | 0.19 eV |

Dipole moment data is based on calculations for 2-amino-5-methylpyridine using the B3LYP/6-311++G(d,p) method. researchgate.net Reactivity descriptors are estimated based on the HOMO-LUMO energies in Table 1.

The calculated dipole moment confirms the polar nature of the molecule. The global reactivity descriptors, derived from the frontier orbital energies, further characterize its chemical behavior, with the chemical hardness indicating its resistance to changes in its electron distribution.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insights into the electronic properties of a single, optimized molecular structure, molecular dynamics (MD) simulations and conformational analysis explore the dynamic nature of the molecule and its various possible spatial arrangements.

Conformational Space Exploration and Stability

The presence of the flexible propyl group attached to the pyridine ring in this compound introduces conformational flexibility. Rotation around the C-C single bonds of the propyl chain allows the molecule to adopt various conformations, each with a different potential energy.

Conformational analysis involves systematically exploring these rotational possibilities to identify the most stable conformers (those with the lowest energy). The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. For the propyl group, staggered conformations are generally more stable than eclipsed conformations. The rotational barrier is the energy required to rotate from one stable conformation to another. The potential energy surface for rotation around the N-C(sp3) bond in similar alkyl-substituted systems has been studied, revealing the energetic landscape of such conformational changes. nih.gov It is expected that the most stable conformer of this compound would have the propyl chain oriented to minimize steric clashes with the methyl group and the pyridine ring.

Intermolecular Interaction Modeling

In the solid state or in solution, molecules of this compound will interact with each other. These intermolecular interactions are crucial in determining the bulk properties of the compound, such as its melting point, boiling point, and crystal packing.

The primary intermolecular interactions expected for this molecule are hydrogen bonds and van der Waals forces. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the amino group itself can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds, which are relatively strong non-covalent interactions. The propyl and methyl groups, being nonpolar, will participate in weaker van der Waals interactions (specifically, dispersion forces).

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for predicting the pathways of chemical reactions and understanding their kinetics. For a molecule like this compound, these methods could offer profound insights into its reactivity.

Theoretical Elucidation of Reaction Pathways

Theoretical studies on reaction pathways for pyridine derivatives often employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This involves identifying the lowest energy paths from reactants to products, passing through transition states and intermediates. For this compound, such studies would be crucial for understanding its synthesis, degradation, or its role in catalytic cycles. However, no specific theoretical elucidations of its reaction pathways have been published. General studies on aminopyridines suggest that reactions could involve the amino group, the pyridine nitrogen, or the aromatic ring itself, but specific pathways are highly dependent on the substituents present.

Activation Energy Calculations for Chemical Transformations

A key component of reaction mechanism prediction is the calculation of activation energies (Ea), which determine the rate of a chemical reaction. These calculations are performed by locating the transition state structure on the potential energy surface and determining its energy relative to the reactants. While this is a standard computational practice, no specific activation energy data has been reported for chemical transformations involving this compound. Such data would be invaluable for optimizing reaction conditions in synthetic chemistry or predicting the compound's stability.

Adsorption and Surface Interaction Studies

The study of how molecules adsorb onto and interact with surfaces is critical for applications such as catalysis and corrosion inhibition. Pyridine derivatives are well-known for their effectiveness as corrosion inhibitors due to the interaction of the nitrogen lone pair and π-electrons of the aromatic ring with metal surfaces.

Computational methods, particularly DFT, are used to model these interactions. Researchers can calculate adsorption energies, determine the preferred orientation of the molecule on the surface, and analyze the nature of the chemical bonding (physisorption vs. chemisorption). These studies often reveal that the presence and position of substituent groups, such as the methyl, propyl, and amine groups in this compound, would significantly influence its adsorption behavior and, consequently, its efficacy as a corrosion inhibitor. Despite the relevance, specific computational studies on the adsorption and surface interaction of this compound are absent from the scientific literature.

In Silico Design and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to predict the binding of a ligand to a biological target, it can also be applied to understand non-biological chemical interactions, for instance, the interaction of a molecule with a catalyst's active site or its binding within a porous material.

For this compound, in silico design could involve modifying its structure to enhance specific chemical interactions. Molecular docking simulations could then predict how these modified structures interact with a given chemical environment. These studies are guided by analyzing intermolecular forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. At present, there are no published molecular docking studies focusing on the non-biological chemical interactions of this compound.

Applications of 5 Methyl 2 Propylpyridin 4 Amine in Contemporary Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The aminopyridine scaffold is a cornerstone in synthetic organic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in pharmacologically active compounds. srdorganics.com Heterocyclic compounds like 5-Methyl-2-propylpyridin-4-amine are among the most varied and widely used fragments by chemists for creating new molecules. srdorganics.com They serve as fundamental starting materials or intermediates for synthesizing more intricate structures, particularly in the pharmaceutical and materials science sectors. msesupplies.com

The 5-methylpyridin-4-amine core is a key component in the synthesis of pyridinone frameworks. A notable example is the production of 4-amino-5-methyl-2(1H)-pyridone, a crucial intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone. google.comwipo.int Finerenone is indicated for treating cardiovascular and renal diseases, such as heart failure and diabetic nephropathy. google.comchemicalbook.com

In a patented industrial-scale synthesis, a closely related analogue, 2-chloro-5-methyl-4-pyridinamine, is converted to 4-amino-5-methyl-2(1H)-pyridone. google.com This transformation highlights the utility of the aminopyridine skeleton in accessing the pyridinone core, which is essential for the final drug structure. The process involves reacting the aminopyridine derivative with potassium hydroxide (B78521) in methanol (B129727) within a high-temperature autoclave, demonstrating a robust method for creating this key intermediate. google.com The development of such synthetic routes aims to be cost-effective, environmentally friendly, and avoid chromatographic purification steps, making it suitable for large-scale production. google.comgoogle.com

Table 1: Synthesis of 4-amino-5-methyl-2(1H)-pyridone

| Starting Material | Reagents | Conditions | Product | Significance |

|---|---|---|---|---|

| 2-chloro-5-methyl-4-pyridinamine | KOH, Methanol | Autoclave, 160°C to 200°C | 4-amino-5-methyl-2(1H)-pyridone | Key intermediate for Finerenone google.com |

Nitrogen-containing heterocycles are fundamental building blocks in numerous industries, prized for their structural diversity which allows for the fine-tuning of biological and chemical properties. msesupplies.com The aminopyridine structure is a versatile platform for constructing a wide array of other heterocyclic systems. msesupplies.comsigmaaldrich.com For instance, aminopyridines can serve as precursors for fused pyrimidine (B1678525) scaffolds like purines, which are ubiquitous in nature and are recognized as privileged structures in medicinal chemistry. researchgate.net The synthetic adaptability of these molecules facilitates the creation of structurally diverse analogues with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. msesupplies.comresearchgate.net The presence of the amine group on the pyridine (B92270) ring of this compound provides a reactive handle for elaboration into more complex heterocyclic systems such as thiazoles, oxadiazoles, and triazoles. msesupplies.comsigmaaldrich.com

The aminopyridine framework is not only a precursor to single heterocyclic rings but also serves as a platform for constructing fused ring systems. These pyrido-fused structures are of significant interest due to their presence in many biologically active compounds. For example, research has demonstrated the synthesis of pyrido[2,3-d]pyrimidines through one-pot microwave-assisted reactions, showcasing a method to build fused systems from pyridine-like precursors. nih.govurl.edu Furthermore, synthetic strategies have been developed to create novel fused systems like bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-diones from aminopyridine derivatives. nih.gov These complex heterocyclic structures have been investigated for their potential as antineoplastic agents. nih.gov The reactivity of the aminopyridine core allows for cyclization reactions that lead to the formation of these intricate, multi-ring architectures. researchgate.net

Role in the Production of Dyes and Pigments

Heterocyclic compounds, particularly those containing nitrogen, are integral to the chemistry of dyes and pigments. numberanalytics.comnumberanalytics.com This class of compounds is responsible for a vast spectrum of colors and sees wide application in textiles, printing, and high-tech areas like biomedical imaging. numberanalytics.comnumberanalytics.comekb.eg Pyridine and its derivatives are listed among the common heterocyclic ring systems found in dyes and pigments. numberanalytics.com The color and properties of these dyes are dictated by their molecular structure, including the heterocyclic core and various substituents. numberanalytics.com

While direct evidence for the use of this compound in specific commercial dyes is not documented, its structural class is fundamental to the field. Heterocyclic azo dyestuffs, for example, often incorporate nitrogen-containing rings like pyridones to achieve high color strength and fastness properties. ekb.eg Organic pigments can include a wide range of chemical structures, including heterocyclic complexes. ekb.eg Given that the aminopyridine scaffold is a key building block for pyridones and other heterocycles, it represents a potential precursor in the synthesis of novel organic dyes and high-performance pigments.

Utilisation as a Ligand in Coordination Chemistry

The pyridine nitrogen atom and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Aminopyridine derivatives are known to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. ekb.eg These metal complexes have attracted significant research interest due to their potential applications in catalysis, materials science, and as biologically active agents. ekb.egtib.eu The coordination of the aminopyridine ligand to a metal center can lead to the formation of discrete mononuclear complexes or extended polymeric structures, depending on the reaction conditions and the other ligands present. elsevierpure.com

The amine and pyridine functionalities allow this compound to act as a chelating ligand, binding to a metal center through two donor atoms to form a stable ring structure. The design of such chelating ligands is a major focus in coordination chemistry, as the resulting metal complexes can exhibit unique catalytic and physical properties. science.govnih.gov

For example, aminopyridine moieties can be readily converted into more complex Schiff base ligands. These ligands, formed by the condensation of an amine with an aldehyde or ketone, can coordinate with metal ions in various modes (e.g., bidentate or tridentate), leading to complexes with distinct geometries such as octahedral or square planar. nih.govnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to chelation theory. nih.gov The study of amine-pyridine ligands has led to the development of nickel and palladium complexes that are active catalysts for olefin polymerization. mdpi.com The steric and electronic properties of the aminopyridine ligand can be fine-tuned to control the activity and selectivity of the catalyst. tib.eumdpi.com

Table 2: Examples of Metal Complexes with Pyridine-Based Ligands

| Ligand Type | Metal Ion(s) | Complex Geometry/Type | Potential Application | Reference |

|---|---|---|---|---|

| 4-aminopyridine (B3432731) | Mn(II), Co(II), Ni(II), Cu(II) | Variable stoichiometry complexes | Antimicrobial, Antitumor, Catalysis | ekb.eg |

| 3-aminopyridine | Ni(II), Co(II) | Polymeric chains, Mononuclear complexes | Supramolecular chemistry | elsevierpure.com |

| Amine-pyridine | Ni(II), Pd(II) | Octahedral, Cationic complexes | Olefin polymerization | mdpi.com |

| Bis(imino)pyridine (Schiff base) | Fe(II), Co(II) | Chelate complexes | Ethene polymerization | nih.gov |

Studies on Metal Ion Binding Ability and Coordination Modes

The pyridine nitrogen and the exocyclic amine group of aminopyridine derivatives provide excellent sites for coordination with metal ions. While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the coordination chemistry of closely related aminopyridine ligands has been investigated, offering insights into the potential binding modes of the target compound.

Research on 4-aminopyridine (4-AP) has shown that it readily forms complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.eg The synthesis of these complexes is typically achieved by reacting the metal salt (chloride or acetate) with 4-aminopyridine in an ethanolic solution under reflux. ekb.eg The resulting complexes exhibit various stoichiometries and coordination geometries. ekb.eg For instance, infrared spectroscopy of these complexes reveals M-N bond formation, with characteristic bands appearing in the far-infrared region. ekb.eg The coordination often leads to octahedral or other high-spin configurations. ekb.eg

Similarly, Schiff base ligands derived from substituted aminopyridines, such as those from 5-nitropyridine-2-amine, have been used to synthesize Cu(II) and Zn(II) complexes. nih.gov These complexes are formed in a 2:1 ligand-to-metal stoichiometric ratio and have been characterized by various spectroscopic and thermogravimetric methods. nih.gov

Based on these studies of related compounds, it can be inferred that this compound would likely act as a monodentate or bidentate ligand, coordinating to metal centers through its pyridine nitrogen and/or the 4-amino group. The presence of the methyl and propyl groups would influence the steric and electronic environment around the coordination sites, potentially affecting the stability and geometry of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Aminopyridine-based Ligands This table is generated based on data from related compounds to infer the potential of this compound.

| Ligand | Metal Ion | Resulting Complex Stoichiometry (Ligand:Metal) | Coordination Mode | Reference |

| 4-Aminopyridine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Variable | Monodentate (via pyridine N) | ekb.eg |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Cu(II), Zn(II) | 2:1 | Bidentate (via imine N and phenolic O) | nih.gov |

Contribution to Polymer Chemistry and Material Design (as building blocks)

Aminopyridine derivatives are valuable building blocks for functional polymers due to the reactive nature of the amino group and the inherent properties of the pyridine ring. While the direct polymerization of this compound is not widely reported, studies on analogous structures highlight its potential in this field.

A key example is the synthesis of polymer-bound 4-aminopyridine, which can function as a recyclable catalyst in organic reactions. acs.org The synthesis involves creating a polymer backbone, often from methacrylate-based monomers, and then covalently attaching the 4-aminopyridine derivative. acs.org Such polymer-supported catalysts are advantageous as they can be easily separated from the reaction mixture, offering a more sustainable approach to catalysis. acs.org

Furthermore, the polymerization of other substituted amine-containing monomers, such as aniline (B41778) derivatives, has been studied to understand the influence of substituents on the properties of the resulting polymers. nih.gov For instance, the presence of alkyl groups can affect the solubility and morphology of the polymer. nih.gov It can be extrapolated that the propyl and methyl groups on this compound would enhance its solubility in organic solvents, making it a potentially useful monomer for creating processable and functional polymers. These polymers could find applications as chemical sensors, given the sensitivity of polyaniline films to various analytes. nih.gov

Table 2: Potential Polymerization Approaches for Aminopyridine Derivatives This table outlines potential methods based on related structures.

| Polymerization Method | Monomer Type | Potential Application of Resulting Polymer | Reference |

| Free-radical polymerization of methacrylate-bound aminopyridine | Methacrylate with pendant aminopyridine | Recyclable catalyst | acs.org |

| Oxidative chemical polymerization | Aminopyridine derivative | Chemical sensors, conductive materials | nih.gov |

Applications in Chemical Research for Enzyme Inhibitor Design (focused on the chemical scaffold)

The aminopyridine scaffold is a cornerstone in the design of various enzyme inhibitors due to its ability to form key hydrogen bonds and other interactions within enzyme active sites. The specific substitution pattern of this compound makes its core structure relevant to the development of potent and selective inhibitors for several therapeutic targets.

One area of significant interest is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Research has shown that novel aminomethyl-pyridines can be potent DPP-4 inhibitors. nih.gov In these studies, the aminomethyl group and the pyridine nitrogen are crucial for binding to the enzyme. nih.gov The substitution pattern on the pyridine ring plays a significant role in the inhibitory activity and selectivity over related enzymes like DPP-8. nih.gov For example, 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide was identified as a highly potent and selective DPP-4 inhibitor. nih.gov

Another important target is inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases. A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as iNOS inhibitors. nih.govwustl.edu These studies have demonstrated that substitutions at the 6-position of the 2-amino-4-methylpyridine scaffold can lead to potent and selective inhibitors. nih.govwustl.edu The development of a fluorinated analog, [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, as a potential PET tracer for imaging iNOS highlights the utility of this scaffold in both therapeutic and diagnostic applications. nih.gov

The 2-aminopyridine (B139424) scaffold has also been employed to design highly permeable human neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov By modifying the side chains attached to the aminopyridine core, researchers have been able to achieve excellent potency and selectivity, as well as improved blood-brain barrier permeability. nih.gov

The collective findings from these studies underscore the importance of the aminopyridine scaffold in medicinal chemistry. The this compound structure contains the key features of this pharmacophore and represents a valuable template for the design of novel enzyme inhibitors.

Table 3: Examples of Enzyme Inhibition by Aminopyridine Scaffolds

| Enzyme Target | Aminopyridine Scaffold | Key Findings | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) | 5-Aminomethyl-pyridines | Nanomolar inhibitory activity and high selectivity. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | 2-Amino-4-methylpyridines | Development of potent inhibitors and PET tracers. | nih.govwustl.edu |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-Aminopyridines with shortened amino sidechains | Potent, selective, and highly permeable inhibitors. | nih.gov |

| β-Glucuronidase | 2-Aminopyrimidine derivatives | Identification of potent inhibitors for various pathological conditions. | mdpi.com |

Conclusion and Future Research Directions in 5 Methyl 2 Propylpyridin 4 Amine Chemistry

Summary of Current Synthetic Advancements

The synthesis of polysubstituted pyridines has evolved significantly, moving towards more efficient, modular, and environmentally benign methods. These advanced strategies are directly applicable to the construction of 5-Methyl-2-propylpyridin-4-amine. While classical condensation reactions like the Hantzsch synthesis have been foundational, contemporary research points towards more versatile approaches. nih.gov

Future synthetic exploration for this compound would likely leverage these modern multicomponent reactions (MCRs). nih.gov MCRs, which combine three or more reactants in a single operation, offer a highly efficient route to complex molecules. nih.gov For instance, a plausible MCR approach could involve the reaction of a β-enamine carbonyl compound with a suitable C1 synthon like rongalite. mdpi.com Another promising avenue is the use of cascade reactions, such as a sequence involving a Cu-catalyzed cross-coupling followed by electrocyclization and oxidation, which allows for the modular and controlled assembly of highly substituted pyridines. nih.gov

Key modern synthetic strategies applicable to this compound are summarized below.

| Synthetic Strategy | Description | Key Advantages | Reference |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to form the pyridine (B92270) ring. | High atom economy, operational simplicity, rapid access to molecular diversity. | nih.gov, nih.gov |

| Catalytic Cycloadditions | [4+2] cycloaddition (Diels-Alder) reactions using 2-azadienes, which can be generated catalytically. | Good control over regioselectivity, access to diverse substitution patterns. | nih.gov |

| Cascade Reactions | A sequence of intramolecular reactions, such as Cu-catalyzed N-iminative cross-coupling followed by electrocyclization. | Modular, good functional group tolerance, construction of complex products from simple precursors. | nih.gov |

| Hantzsch-Type Synthesis | Condensation of β-enamine carbonyls with a C1 source (e.g., rongalite). | Facile method for preparing substituted pyridines with broad functional group tolerance. | mdpi.com |

These methods represent the forefront of pyridine synthesis and offer robust platforms for the future production and exploration of this compound and its derivatives.

Outlook on Underexplored Reactivity and Mechanistic Studies

The reactivity of this compound is predicted to be rich and multifaceted, governed by the interplay of its constituent parts: the electron-donating amino group at the C4 position, the alkyl substituents at C2 and C5, and the nucleophilic pyridine nitrogen. While specific mechanistic studies on this compound are absent from the literature, its reactivity can be inferred from studies on simpler analogues like 4-aminopyridine (B3432731) (4-AP).

The 4-amino group is a powerful activating group, significantly influencing the electron density of the pyridine ring and making it susceptible to electrophilic attack. However, the pyridine nitrogen is also a primary site for reactions. The general reactivity profile of 4-AP involves exothermic neutralization with acids to form salts. chemicalbook.com Its reactions with halogens and interhalogens are versatile, leading to charge-transfer complexes and ionic species. acs.orgresearchgate.net For this compound, the following areas warrant investigation:

Electrophilic Aromatic Substitution: The precise influence of the combined directing effects of the 4-amino, 2-propyl, and 5-methyl groups on the regioselectivity of reactions like nitration, halogenation, and sulfonation needs to be determined.

N-Functionalization: The pyridine nitrogen is expected to be a key reactive site. Mechanistic studies on its alkylation, oxidation to form N-oxides, and coordination with metal centers would be highly valuable. researchgate.net

Amino Group Reactivity: The exocyclic amino group can undergo a range of reactions, including acylation, diazotization, and condensation, providing a gateway to a vast array of derivatives.

Understanding the reaction mechanisms, whether through kinetic studies or the isolation and characterization of intermediates, will be crucial for controlling reaction outcomes and designing rational synthetic pathways to novel derivatives. researchgate.net

Potential for Novel Chemical Applications and Derivative Synthesis

The true value of this compound lies in its potential as a scaffold for new molecules with tailored functions. Aminopyridine derivatives are prominent in pharmaceuticals and materials science, acting as kinase inhibitors, antibacterial agents, and important ligands. nih.govrsc.org

The synthesis of derivatives from the this compound core could unlock new chemical entities with significant biological activity or material properties. A PubChem entry for the related but more complex molecule, 5-Methyl-2-(4-propylpiperazin-1-yl)pyridin-4-amine, demonstrates that this scaffold is already being used in the design of more elaborate structures. nih.gov

Future research should focus on creating libraries of derivatives based on the core structure to explore a range of applications.

| Derivative Class | Potential Synthetic Route | Target Application Area | Rationale / Analogue Activity |

| Thioureas | Reaction of the 4-amino group with various isothiocyanates. | Enzyme Inhibition (e.g., α-glucosidase) | Aminopyridine thiourea (B124793) derivatives are known potent enzyme inhibitors. rsc.org |

| Amides/Sulfonamides | Acylation/sulfonylation of the 4-amino group with acid chlorides/sulfonyl chlorides. | Antibacterial, Kinase Inhibition | The amide linkage is a common feature in bioactive molecules; substituted aminopyridines are known kinase inhibitors. nih.govnih.gov |

| Metal Complexes | Coordination of the pyridine nitrogen to transition metals (e.g., Cu²⁺). | Catalysis, Antimicrobial Agents | Aminopyridine-metal complexes have shown promising antitrypanosomal activity. rsc.org |

| N-Oxides | Oxidation of the pyridine nitrogen. | Drug Metabolism Studies, Synthesis | N-oxides are common metabolites and versatile synthetic intermediates. rsc.org |

Systematic exploration of these and other derivative classes, coupled with screening for biological activity and material properties, could establish this compound as a valuable building block for future chemical innovation.

Directions in Advanced Computational Chemistry and Predictive Modeling

In the absence of extensive empirical data, advanced computational chemistry offers a powerful and predictive lens through which to investigate this compound. Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics simulations can provide deep insights into the molecule's properties before a single experiment is run. nih.gov

Computational studies on related aminopyridines have already proven successful. DFT methods have been used to analyze the charge density and vibrational spectra of 2-, 3-, and 4-aminopyridine, showing good correlation with experimental results. researchgate.net Furthermore, 3D-QSAR modeling, including Comparative Molecular Field Analysis (CoMFA), has been applied to 2-aminopyridine (B139424) derivatives to elucidate the key structural features responsible for their inhibitory activity against protein kinases. nih.gov

Future computational work on this compound should focus on:

Electronic Structure and Reactivity: Using DFT to calculate the molecule's electrostatic potential map, frontier molecular orbitals (HOMO/LUMO), and atomic charges. This would predict the most likely sites for nucleophilic and electrophilic attack and provide a theoretical basis for the reactivity discussed in section 7.2.

Predictive Toxicology and Metabolism: In silico models can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. For example, computational tools can identify which cytochrome P450 enzymes are likely responsible for its metabolism, similar to studies done on 4-aminopyridine. nih.gov

Structure-Based Drug Design: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the target's active site. This rational, computer-aided approach can guide the synthesis of more potent and selective derivatives, saving significant time and resources. rsc.orgnih.gov

By embracing these advanced computational tools, researchers can accelerate the discovery cycle, prioritize synthetic efforts, and unlock the full potential of this compound in a more efficient and targeted manner.

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-2-propylpyridin-4-amine, and how do reaction conditions influence yield and purity?

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use H/C NMR to identify substituent positions (e.g., methyl vs. propyl groups) and LC-MS for molecular weight confirmation. For example, highlights the use of ESI-MS (m/z 254.1 [M+H]) to validate intermediates . Contradictions in data (e.g., unexpected m/z peaks) require tandem MS/MS fragmentation or isotopic labeling to confirm structures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), and ensure fume hood ventilation. First-aid measures for inhalation include immediate fresh air and medical attention . Contaminated clothing must be removed, and skin/eyes rinsed with water for 15+ minutes .

Advanced Research Questions

Q. How do steric and electronic effects of the propyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methyl group at position 5 induces steric hindrance, slowing electrophilic attacks, while the propyl group at position 2 enhances electron density via inductive effects. Computational modeling (DFT) can predict reaction sites, as shown in for similar pyridine derivatives . Experimental validation via kinetic studies (e.g., monitoring substituent displacement rates) is recommended .

Q. What strategies address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent DMSO concentration). Use dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) . notes that structural analogs like 4-amino-5-hydroxymethyl-2-methylpyrimidine interact with thiaminase-2, suggesting parallel validation for target engagement .

Q. How can computational tools optimize the design of this compound derivatives for specific protein targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, highlights virtual screening of fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to prioritize synthesis . QSAR models can correlate substituent properties (logP, polar surface area) with activity .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer : The amine group at position 4 may act as an electron donor, stabilizing the ring against oxidation. Use cyclic voltammetry to measure redox potentials and HPLC to track degradation products . Contrast with analogs like 4-chlorophenyl derivatives, which show lower stability due to electron-withdrawing effects .

Data Analysis and Experimental Design

Q. How should researchers design factorial experiments to explore multifactor interactions in synthesis?

- Methodological Answer : Apply a 2 factorial design to variables like temperature, catalyst loading, and solvent ratio. recommends ANOVA to identify significant factors (e.g., catalyst type impacting yield) . For example, vary Pd(II) acetate (0.5–2 mol%) and reaction time (1–4 hrs) to optimize coupling efficiency .

Q. What methodologies resolve spectral overlaps in UV-Vis or IR characterization of derivatives?

Q. How can researchers validate the compound’s role in modulating enzyme activity (e.g., kinases or phosphatases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.